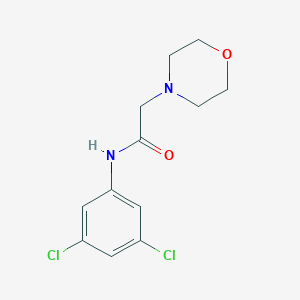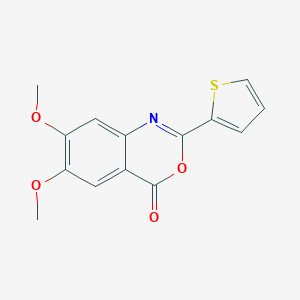
6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core with methoxy groups at the 6 and 7 positions and a thienyl substituent at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate thienyl derivatives. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-thiophenecarboxylic acid under acidic conditions to form the desired benzoxazinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoxazinone ring can be reduced to form dihydro derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thienyl derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The methoxy and thienyl groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy and isoquinoline core but lacks the thienyl group.
2-Thiophenecarboxylic Acid: Contains the thienyl group but lacks the benzoxazinone structure.
Benzothiadiazole Derivatives: Similar heterocyclic structure with different substituents.
Uniqueness
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is unique due to the combination of its benzoxazinone core, methoxy groups, and thienyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-17-10-6-8-9(7-11(10)18-2)15-13(19-14(8)16)12-4-3-5-20-12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVZWXWJBMOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)
![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)
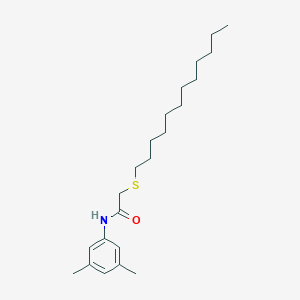
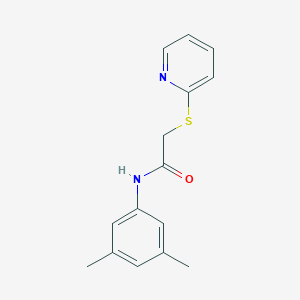
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)
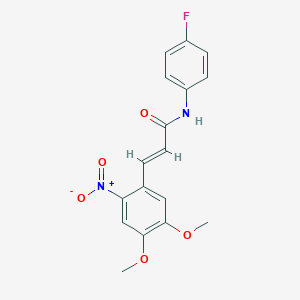
![1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B371347.png)
![N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B371350.png)
![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)
